molecular formula C10H17NO3 B3114852 (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 205444-34-4

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B3114852
CAS No.: 205444-34-4
M. Wt: 199.25 g/mol
InChI Key: RJLZUQYWPYTGAB-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 205444-34-4) is a chiral pyrrolidine derivative widely utilized as an intermediate in organic synthesis. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. Key physicochemical properties include:

  • Boiling point: 292.7 ± 33.0 °C
  • Density: 1.114 ± 0.06 g/cm³
  • Storage: Stable at 2–8°C under dry conditions .

The compound features a hydroxymethyl substituent on the 2,5-dihydro-1H-pyrrole ring, protected by a tert-butoxycarbonyl (Boc) group. This structure enhances its utility in drug synthesis (e.g., protease inhibitors), agrochemicals, and dye chemistry due to its stereochemical purity and reactivity .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,8,12H,6-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLZUQYWPYTGAB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a hydroxymethylating agent under controlled conditions. One common method involves the use of anhydrous sodium bicarbonate as a buffer in a dichloromethane solution, with the reaction mixture stirred at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyrrole ring can be reduced to form a pyrrolidine derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-Tert-butyl 2-(carboxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

    Reduction: Formation of (S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is primarily utilized in medicinal chemistry for its role as a building block in the synthesis of bioactive compounds. Its pyrrole structure is significant for developing pharmaceuticals targeting various biological pathways.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, modifications of (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate have been explored for their ability to inhibit tumor growth in preclinical models.
  • Neurological Disorders : Compounds derived from this molecule have shown promise in treating neurological disorders due to their capacity to cross the blood-brain barrier and interact with neurotransmitter systems.

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.

Applications in Synthesis

  • Peptide Synthesis : It is used in the synthesis of peptide-based drugs where the pyrrole moiety can enhance the stability and bioavailability of peptides.
  • Functionalized Polymers : The compound can be polymerized or copolymerized to create functionalized polymers with specific properties for applications in drug delivery systems.

Material Science

The unique properties of (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate make it suitable for applications in material science.

Potential Uses

  • Coatings and Adhesives : Its chemical structure allows it to be incorporated into coatings that require enhanced adhesion and durability.
  • Nanomaterials : Research is ongoing into using this compound as a precursor for nanomaterials, which could have implications in electronics and photonics.

Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agents, neurological treatmentsInhibition of tumor growth; interaction with neurotransmitters
Synthetic IntermediatePeptide synthesis, functionalized polymersEnhances stability and bioavailability
Material ScienceCoatings, adhesives, nanomaterialsImproved adhesion; potential electronic applications

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring structure allows for π-π interactions and other non-covalent interactions that can modulate the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally analogous (S)-tert-butyl pyrrolidine derivatives with varying substituents (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications References
Target compound (205444-34-4) C₁₀H₁₇NO₃ 199.25 Hydroxymethyl Solid Organic synthesis intermediate
4f (Nitro-thiophene derivative) C₁₅H₂₀N₂O₅S 340.40 2-Nitro-1-(thiophen-2-yl)ethyl Solid Catalytic asymmetric synthesis
4g (Nitro-phenylbutan-2-yl) C₁₉H₂₄N₂O₅ 360.40 1-Nitro-4-phenylbutan-2-yl Oil Drug candidate scaffolds
4c (Bromophenyl-nitro) C₁₆H₁₇BrN₂O₅ 435.04 1-(2-Bromophenyl)-2-nitroethyl Solid Structural diversity studies
Compound 26 (Benzo-triazole carbonyl) C₂₀H₂₃N₅O₃ 358.50 Benzo[d][1,2,3]triazole-5-carbonyl Foam Pharmaceutical research
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) C₁₂H₁₉NO₃ 225.28 Cyclopenta ring fused with pyrrolidine Solid Crystallography studies
Key Observations:
  • Substituent Impact : The hydroxymethyl group in the target compound provides a reactive site for further functionalization, whereas nitro and aromatic substituents (e.g., 4c, 4g) enhance electrophilicity for Michael additions or cross-coupling reactions .
  • Stereochemical Complexity : Derivatives like 4f and 4g exhibit enantioselectivity in catalytic reactions, similar to the target compound’s (S)-configuration .
  • Ring Modifications : The cyclopenta-fused analog (CAS: 146231-54-1) demonstrates how ring saturation influences conformational stability and crystallization behavior .

Biological Activity

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, also known by its CAS number 205444-34-4, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 205444-34-4
  • Structural Characteristics : The compound features a pyrrole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has been investigated in various studies. Key areas of focus include:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit radical-trapping properties, suggesting potential antioxidant capabilities.
  • Neuroprotective Effects : Some studies have shown that pyrrole derivatives can offer neuroprotection against oxidative stress in neuronal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant potential of pyrrole derivatives. The research demonstrated that these compounds could effectively scavenge free radicals, thus reducing oxidative stress in vitro .

Neuroprotective Effects

In a study assessing the neuroprotective effects of various nitrogen-containing heterocycles, (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate was found to significantly reduce cell death in glial cells exposed to oxidative stress. The mechanism was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate could inhibit certain lipases. This property is particularly relevant for metabolic disorders where lipid metabolism is disrupted .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantEffective free radical scavenger
NeuroprotectiveReduced oxidative stress-induced cell death in glial cells
Enzyme InhibitionInhibits specific lipases associated with lipid metabolism

Q & A

Advanced Research Question

  • Epoxidation : Use m-chloroperbenzoic acid (m-CPBA) in dichloromethane with NaHCO₃ buffer to achieve trans-epoxide formation, as seen in β-epoxypyrrolidine derivatives .
  • Asymmetric catalysis : Dinuclear zinc complexes enable enantioselective vinylogous Michael additions to α,β-unsaturated γ-butyrolactams, achieving dr >20:1 .
  • Chiral HPLC : Validate stereochemistry post-synthesis (e.g., tR = 8.2 min for (S,S)-isomer vs. 12.7 min for (R,R)-isomer) .

What computational tools are effective for analyzing molecular interactions in derivatives of this compound?

Advanced Research Question

  • Hirshfeld surfaces : Identify close contacts (e.g., hydrogen bonds, van der Waals interactions) and generate 2D fingerprint plots .
  • Density Functional Theory (DFT) : Compare experimental and calculated NMR chemical shifts (δ) to validate electronic environments .
  • Molecular docking : Assess binding affinities for biological targets (e.g., GSK-3β inhibitors for neuroprotection) .

How can researchers resolve contradictions in spectroscopic data during characterization?

Basic Research Question

  • NMR analysis : Assign peaks using 2D techniques (COSY, HSQC). For example, hydroxymethyl protons resonate at δ 3.5–4.0 ppm, while tert-butyl groups appear as singlets at δ 1.4–1.5 ppm .
  • IR spectroscopy : Confirm carbamate C=O stretches at ~1700 cm⁻¹ and hydroxyl O–H stretches at ~3400 cm⁻¹ .

Advanced Research Question

  • Dynamic NMR : Resolve fluxional behavior in dihydropyrrole rings caused by ring puckering .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution in aryl groups) .

What role does this compound play in the synthesis of biologically active molecules?

Advanced Research Question

  • Antitubercular agents : Derivatives with hydrazone linkages (e.g., tert-butyl carbamates) show MIC values <10 μM against Mycobacterium tuberculosis .
  • Neuroprotective agents : Functionalized pyrrolidines act as GSK-3β inhibitors (IC₅₀ < 100 nM) in neurodegenerative disease models .
  • Antiprotozoan agents : Heck-Matsuda arylation intermediates are precursors to C-azanucleosides targeting parasitic nucleoside hydrolases .

What purification strategies are optimal for isolating this compound?

Basic Research Question

  • Chromatography : Use C18 reverse-phase columns (acetonitrile/water gradients) for high-purity isolation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for SC-XRD .
  • Distillation : Remove volatile byproducts (e.g., tert-butyl alcohol) under reduced pressure .

How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

Advanced Research Question
The tert-butyloxycarbonyl (Boc) group:

  • Stabilizes intermediates : Prevents oxidation of the dihydropyrrole ring during Suzuki-Miyaura couplings .
  • Directs regioselectivity : Electron-withdrawing effects favor arylation at the C3 position over C2 .
  • Facilitates deprotection : Acidic conditions (HCl/dioxane) cleave Boc without disrupting the pyrrole core .

How can researchers validate the enantiomeric excess of asymmetric derivatives?

Advanced Research Question

  • Chiral HPLC : Use ethanol/n-hexane mobile phases and compare retention times to racemic standards .
  • Optical rotation : Measure [α]D values (e.g., [α]D²⁵ = +32.5° for (S)-isomers) .
  • X-ray crystallography : Assign absolute configuration via Flack parameters (e.g., Flack x = 0.02(3)) .

What are the key challenges in scaling up synthetic routes for this compound?

Advanced Research Question

  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv boronate esters in Suzuki couplings) to minimize diarylation .
  • Catalyst loading : Reduce Pd catalyst to <0.05 equiv while maintaining yield (>85%) .
  • Solvent recovery : Implement THF or dioxane recycling systems to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

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